

An In-depth Technical Guide to 4-Aminocyclohexanone: Discovery and History

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Compound of Interest

Compound Name: 4-Aminocyclohexanone

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Abstract

4-Aminocyclohexanone, a pivotal bifunctional molecule, serves as a crucial building block in the synthesis of a multitude of pharmaceutical agents and fine chemicals. This technical guide provides a comprehensive overview of the discovery and history of **4-aminocyclohexanone**, detailing its synthesis, chemical properties, and significant role as a synthetic intermediate. This document adheres to stringent data presentation standards, including detailed experimental protocols and advanced visualizations, to support researchers and professionals in drug development and organic synthesis.

Introduction

4-Aminocyclohexanone is a cyclic keto-amine that has garnered significant attention in synthetic organic chemistry, particularly as a versatile intermediate. Its structure, featuring both a nucleophilic amino group and an electrophilic carbonyl group, allows for a wide array of chemical transformations, making it a valuable scaffold for the construction of complex molecular architectures. While not a naturally occurring compound, its synthetic accessibility has positioned it as a key component in the development of various therapeutic agents. This guide traces the historical context of its precursor's discovery and delineates the evolution of its synthesis and applications.

Discovery and Historical Context

The direct historical account of the first synthesis of **4-aminocyclohexanone** is not prominently documented in easily accessible literature. However, its history is intrinsically linked to the synthesis of its immediate precursor, 4-aminocyclohexanol. Early 20th-century chemical explorations into the reduction of aromatic amines and phenols laid the groundwork for the eventual synthesis of saturated cyclic compounds like **4-aminocyclohexanone**.

A seminal work in this area was conducted by Ferber and Brückner in 1939, focusing on the catalytic hydrogenation of p-aminophenol and its derivatives to produce 4-aminocyclohexanol. This breakthrough in synthesizing the precursor alcohol was a critical step, as the subsequent oxidation of the hydroxyl group to a ketone is a standard and well-understood organic transformation. It is highly probable that the first preparation of **4-aminocyclohexanone** occurred in a laboratory setting shortly after a stable synthesis for 4-aminocyclohexanol was established, likely as a means to further functionalize this newly accessible cyclic amine.

The development of more sophisticated synthetic methodologies throughout the 20th century, including more selective and efficient oxidation and amination reactions, has refined the production of **4-aminocyclohexanone** and its derivatives, solidifying its role as a readily available synthetic intermediate.

Physicochemical and Spectroscopic Data

Accurate characterization of **4-aminocyclohexanone** and its common salt form, **4-aminocyclohexanone hydrochloride**, is essential for its application in synthesis. The following tables summarize key physical, chemical, and spectroscopic properties.

Table 1: Physical and Chemical Properties of **4-Aminocyclohexanone** and its Hydrochloride Salt

Property	4-Aminocyclohexanone	4-Aminocyclohexanone Hydrochloride
Molecular Formula	C ₆ H ₁₁ NO[1][2]	C ₆ H ₁₂ ClNO
Molecular Weight	113.16 g/mol [1][2]	149.62 g/mol
CAS Number	87976-86-1[1]	675112-40-0
Appearance	Solid[2]	White crystalline powder
Melting Point	Not widely reported	~205 °C
Boiling Point	Not widely reported	Not applicable
Solubility	Soluble in water and polar organic solvents	Soluble in water

Table 2: Spectroscopic Data for 4-Aminocyclohexanone

Spectroscopy	Data
¹ H NMR	Data not readily available in citable literature.
¹³ C NMR	Data not readily available in citable literature.
IR (Infrared)	Characteristic peaks expected for amine (N-H stretch) and ketone (C=O stretch).
MS (Mass Spec)	[M+H] ⁺ : m/z 114.09134[3]

Note: Comprehensive, high-quality spectroscopic data for the free base form of **4-aminocyclohexanone** from peer-reviewed journals is not widely available, likely due to its primary use as an intermediate that is often generated and used in situ or as its more stable hydrochloride salt.

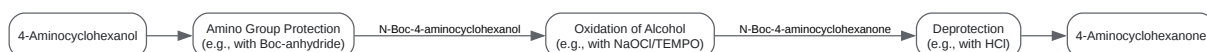
Synthesis of 4-Aminocyclohexanone

The synthesis of **4-aminocyclohexanone** is most commonly achieved through the oxidation of 4-aminocyclohexanol. Due to the reactivity of the free amino group, it is often protected prior to

oxidation. The tert-butoxycarbonyl (Boc) group is a frequently used protecting group in this context.

General Synthetic Pathway

The logical flow for the synthesis of **4-aminocyclohexanone** typically involves the protection of the amino group of 4-aminocyclohexanol, followed by oxidation of the alcohol to the ketone, and subsequent deprotection if the free amine is required.



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Caption: General workflow for the synthesis of **4-aminocyclohexanone**.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-**4-aminocyclohexanone** from 4-Aminocyclohexanol Hydrochloride

This two-step protocol involves the protection of the amino group of 4-aminocyclohexanol hydrochloride followed by oxidation.

Step 1: Synthesis of N-Boc-4-aminocyclohexanol

- Materials: 4-trans-Aminocyclohexanol hydrochloride, poly-guanidine, di-tert-butyl dicarbonate (Boc anhydride), dichloromethane (DCM).
- Procedure:
 - Suspend 4-trans-aminocyclohexanol hydrochloride (e.g., 30 g) in dichloromethane (200 mL).
 - Add poly-guanidine (e.g., 50 g) to the suspension.
 - Slowly add a solution of Boc anhydride in DCM to the reaction mixture at room temperature with stirring.

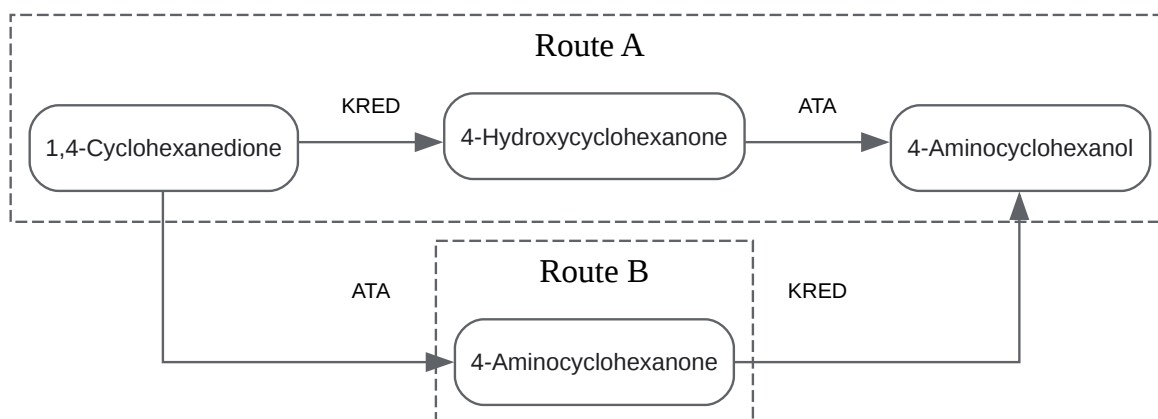
- Continue stirring at room temperature for 12-24 hours.
- Filter the reaction mixture to remove solids.
- Wash the filtrate with water.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent by rotary evaporation to yield N-Boc-trans-4-aminocyclohexanol as a white solid. A yield of approximately 70-90% can be expected.^[4]

Step 2: Oxidation to N-Boc-4-aminocyclohexanone

- Materials: N-Boc-trans-4-aminocyclohexanol, sodium hypochlorite solution (bleach) or sodium chlorite solution, (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO), glacial acetic acid, dichloromethane (DCM).
- Procedure:
 - Dissolve N-Boc-trans-4-aminocyclohexanol (e.g., 21.5 g) in dichloromethane (100 mL).
 - Add the DCM solution to a sodium hypochlorite or sodium chlorite solution.
 - Add a catalytic amount of TEMPO (e.g., 0.5 g).
 - Slowly add glacial acetic acid while maintaining the reaction temperature below 20 °C.
 - Stir the mixture for 1-2 hours, monitoring the reaction for the disappearance of the starting material.
 - Once the reaction is complete, separate the organic layer.
 - Extract the aqueous layer with dichloromethane.
 - Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
 - Remove the solvent by rotary evaporation to obtain N-Boc-4-aminocyclohexanone as a white solid. A yield of approximately 96% has been reported.^[4]

Protocol 2: Chemoenzymatic Synthesis of 4-Aminocyclohexanol Isomers

Modern approaches to the synthesis of the precursor, 4-aminocyclohexanol, employ enzymatic methods to achieve high stereoselectivity. One such method involves the use of a keto reductase (KRED) and an amine transaminase (ATA).



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Caption: Chemoenzymatic routes to 4-aminocyclohexanol.

- Procedure Outline:
 - The synthesis starts with 1,4-cyclohexanedione.
 - Route A: A regioselective keto reductase (KRED) reduces one of the carbonyl groups to a hydroxyl group, forming 4-hydroxycyclohexanone. Subsequently, an amine transaminase (ATA) converts the remaining carbonyl group to an amino group, yielding 4-aminocyclohexanol.
 - Route B: An alternative pathway involves the initial selective monoamination of 1,4-cyclohexanedione by an ATA to give **4-aminocyclohexanone**, followed by the reduction of the carbonyl group by a KRED to produce 4-aminocyclohexanol.[5][6] The choice of enzymes allows for the selective synthesis of cis or trans isomers of 4-aminocyclohexanol.

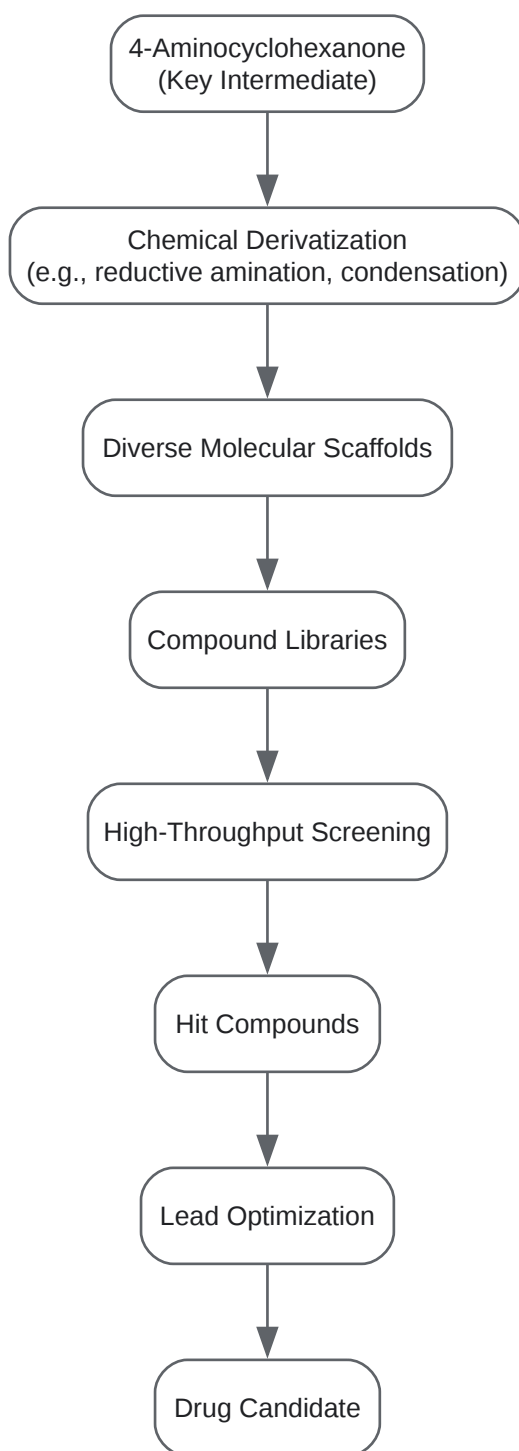
Role in Drug Development and Medicinal Chemistry

4-Aminocyclohexanone is not typically an active pharmaceutical ingredient itself. Instead, its significance lies in its role as a versatile building block for the synthesis of more complex drug molecules. The presence of both an amino and a ketone functional group allows for a variety of coupling and modification reactions.

Key Applications:

- **Synthesis of Kinase Inhibitors:** The cyclohexane scaffold is present in numerous kinase inhibitors, and **4-aminocyclohexanone** can serve as a starting material for the elaboration of these structures.
- **Precursor to Complex Heterocycles:** The functional groups of **4-aminocyclohexanone** facilitate the construction of various heterocyclic ring systems, which are prevalent in medicinal chemistry.
- **Scaffold for Combinatorial Chemistry:** Its bifunctional nature makes it an ideal starting point for the creation of chemical libraries for drug screening, where diverse substituents can be introduced at the amino and carbonyl positions.

The following diagram illustrates the logical relationship of **4-aminocyclohexanone** as a key intermediate in the drug discovery pipeline.



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Caption: Role of **4-aminocyclohexanone** in drug discovery.

Conclusion

4-Aminocyclohexanone, a compound with a history rooted in the early explorations of cyclic amine chemistry, has evolved into an indispensable tool for the modern medicinal chemist. While the precise moment of its discovery is not clearly chronicled, the foundational work on its precursor, 4-aminocyclohexanol, paved the way for its synthesis and application. The development of robust synthetic protocols, including efficient protection and oxidation strategies, as well as innovative chemoenzymatic routes, has ensured its accessibility. As a versatile bifunctional intermediate, **4-aminocyclohexanone** continues to play a vital role in the construction of novel molecular entities with therapeutic potential, underscoring its lasting importance in the field of drug discovery and development.

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